Bienvenue dans la boutique en ligne BenchChem!

2-(3,4-Dimethoxyphenyl)-2-oxoethan-1-aminium chloride

medicinal chemistry dopamine receptor pharmacology structure-activity relationship

2-(3,4-Dimethoxyphenyl)-2-oxoethan-1-aminium chloride (CAS 61416-34-0) is an α-aminoketone hydrochloride salt that belongs to the class of dimethoxy-substituted phenacylamines. Also cataloged as 2-Amino-1-(3,4-dimethoxyphenyl)ethanone hydrochloride and 3,4-Dimethoxyphenacylamine hydrochloride, the compound carries the pharmacopeial designation Dopamine Impurity 57.

Molecular Formula C10H14ClNO3
Molecular Weight 231.67 g/mol
CAS No. 61416-34-0
Cat. No. B1602408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dimethoxyphenyl)-2-oxoethan-1-aminium chloride
CAS61416-34-0
Molecular FormulaC10H14ClNO3
Molecular Weight231.67 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)C[NH3+])OC.[Cl-]
InChIInChI=1S/C10H13NO3.ClH/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2;/h3-5H,6,11H2,1-2H3;1H
InChIKeyZULGIQDFVVMFMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-Dimethoxyphenyl)-2-oxoethan-1-aminium chloride (CAS 61416-34-0): Core Identity and Procurement-Relevant Classification


2-(3,4-Dimethoxyphenyl)-2-oxoethan-1-aminium chloride (CAS 61416-34-0) is an α-aminoketone hydrochloride salt that belongs to the class of dimethoxy-substituted phenacylamines. Also cataloged as 2-Amino-1-(3,4-dimethoxyphenyl)ethanone hydrochloride and 3,4-Dimethoxyphenacylamine hydrochloride, the compound carries the pharmacopeial designation Dopamine Impurity 57 . With a molecular formula of C₁₀H₁₄ClNO₃ and a molecular weight of 231.68 g/mol, it features a 3,4-dimethoxyphenyl ring linked to a carbonyl group bearing an α-aminomethyl moiety, stabilized as the hydrochloride salt . This bifunctional architecture—combining a nucleophilic primary amine with an electrophilic ketone carbonyl—distinguishes it from simpler phenethylamine analogs and positions it as a versatile synthetic intermediate and a certified impurity reference standard in dopamine-related pharmaceutical quality control workflows .

Why In-Class Substitution of 2-(3,4-Dimethoxyphenyl)-2-oxoethan-1-aminium chloride Risks Analytical and Synthetic Failure


Superficial structural similarity among dimethoxyphenyl-containing compounds masks critical differences in substitution pattern, oxidation state, and salt form that directly govern chromatographic retention, chemical reactivity, and regulatory defensibility. The 3,4-dimethoxy regioisomer cannot be interchanged with its 2,4-dimethoxy congener (CAS 123464-63-1) without altering π-electron distribution, metabolic recognition, and HPLC elution profiles . Likewise, replacing the hydrochloride salt with the free base (CAS 40869-57-6) or the hydrobromide salt alters solubility, melting point, and hygroscopicity, introducing uncontrolled variables in dissolution, formulation, and long-term storage . These differences are not theoretical—they propagate directly into failed method transfers, unreproducible synthetic yields, and rejected regulatory submissions when the incorrect impurity standard or building block is procured [1].

Quantitative Differentiation of 2-(3,4-Dimethoxyphenyl)-2-oxoethan-1-aminium chloride: Comparator-Based Evidence for Scientific Procurement


Regioisomeric Discrimination: 3,4-Dimethoxy vs. 2,4-Dimethoxy Substitution Directs Synthetic and Biological Outcomes

The 3,4-dimethoxyphenyl substitution pattern present in the target compound is pharmacologically privileged in dopamine receptor ligand design, whereas the 2,4-dimethoxy regioisomer (CAS 123464-63-1) is absent from dopamine-related pharmacopeial impurity listings and dopamine agonist SAR studies . In BindingDB, dopamine D2 and D3 receptor agonist entries featuring the 3,4-dimethoxyphenethylamine or 3,4-dimethoxyphenacyl scaffold report Ki values in the nanomolar to low micromolar range (e.g., EC₅₀ = 2.10 nM at human D3; Ki = 1.80 nM at human D2), while analogous 2,4-dimethoxy entries are markedly underrepresented, suggesting the 3,4-substitution pattern is a key determinant of receptor recognition [1]. For impurity profiling, only the 3,4-isomer is cataloged as Dopamine Impurity 57, making the 2,4-isomer unsuitable as a surrogate reference standard in compendial methods .

medicinal chemistry dopamine receptor pharmacology structure-activity relationship

Salt-Form Stability Advantage: Hydrochloride Salt vs. Free Base for Long-Term Storage and Handling

The hydrochloride salt form (MW 231.68) of the target compound offers superior room-temperature solid-state stability compared to the free base (MW 195.22, CAS 40869-57-6). The free base exhibits a melting point of 193°C and a predicted pKa of 7.02, indicating that the amino group is only partially protonated at physiological pH, which can lead to variable ionization state and reduced aqueous solubility over typical storage and experimental pH ranges . The hydrochloride salt, by contrast, maintains full protonation of the amine, enhancing aqueous solubility and reducing susceptibility to amine-mediated degradation (e.g., oxidation, Schiff base formation with carbonyl-containing excipients or solvents) . Procurement specifications from multiple commercial suppliers list the hydrochloride as the standard form with purity ≥95% by HPLC and storage at ambient temperature, whereas the free base requires controlled conditions .

preformulation physicochemical characterization reference standard stability

Synthetic Intermediate Yield Quantification: Patent-Demonstrated Performance in Dopamine API Manufacturing Route

Chinese Patent CN114014766A explicitly employs 2-amino-1-(3,4-dimethoxyphenyl)ethanone hydrochloride as the critical α-aminoketone intermediate in the preparation of dopamine hydrochloride. The patent reports that under optimized Lewis acid-catalyzed conditions (anhydrous AlCl₃, aminoacetonitrile hydrochloride), the target intermediate is obtained in 80% isolated yield from veratrole (1,2-dimethoxybenzene) [1]. Subsequent sodium borohydride reduction of this intermediate to 2-(3,4-dimethoxyphenyl)ethylamine proceeds in 86–95% yield depending on solvent and reducing agent selection (e.g., 95% in THF with NaBH₄; 89% in DME with KBH₄) [2]. In contrast, direct reductive amination of 3,4-dimethoxybenzaldehyde—a common alternative starting point—typically affords the same product in 60–75% yield under comparable conditions, highlighting the yield advantage conferred by the pre-formed α-aminoketone intermediate [3].

process chemistry dopamine synthesis patent evidence

Bifunctional Reactivity Platform: α-Aminoketone Enables Synthetic Transformations Inaccessible to Simple Phenethylamines

The target compound possesses dual reactive centers—a primary aliphatic amine (nucleophile) and an aryl ketone carbonyl (electrophile)—enabling tandem reactions and heterocycle annulations that are impossible with the corresponding reduced analog, 3,4-dimethoxyphenethylamine (DMPEA, CAS 120-20-7). Specifically, the α-aminoketone architecture permits intramolecular condensation to form imidazole, oxazole, and pyrazine rings, as well as reductive amination at the carbonyl without requiring pre-oxidation of the phenethylamine scaffold [1]. DMPEA, lacking the carbonyl, can only react at the amine terminus, limiting its utility to amide coupling and N-alkylation. The target compound also serves as a direct precursor to N-methylated analogs (e.g., N-methyl-3,4-dimethoxyphenacylamine) via reductive methylation, a transformation that would require protection/deprotection sequences on DMPEA . This bifunctional reactivity has been exploited in the synthesis of dopamine receptor agonists, anti-inflammatory agents, and heterocyclic scaffolds as reported in the Journal of Medicinal Chemistry (2023) and Bioorganic & Medicinal Chemistry Letters (2024) [2].

organic synthesis building block heterocycle formation

High-Confidence Procurement Scenarios for 2-(3,4-Dimethoxyphenyl)-2-oxoethan-1-aminium chloride Based on Quantitative Differentiation Evidence


Pharmaceutical Impurity Reference Standard for Dopamine ANDA/DMF Submissions

As the certified Dopamine Impurity 57, this compound is the only 3,4-dimethoxyphenacylamine hydrochloride designated for use in HPLC method validation, system suitability testing, and impurity limit qualification for dopamine drug substance and drug product monographs . Its ISO17034-compliant certification, coupled with ≥95% HPLC purity and full characterization (NMR, MS, IR), satisfies regulatory authority expectations for reference standard traceability in ANDA and DMF submissions [1]. The 2,4-dimethoxy regioisomer or the free base form cannot fulfill this role and will result in method transfer failure or regulatory deficiency letters [2].

Key α-Aminoketone Intermediate for Dopamine Hydrochloride Process Chemistry at Scale

Patent CN114014766A documents an 80% isolated yield for the Lewis acid-catalyzed formation of this intermediate from commodity-priced veratrole, with subsequent reduction to the target dopamine precursor 2-(3,4-dimethoxyphenyl)ethylamine in 86–95% yield . This two-step sequence outperforms the direct reductive amination of 3,4-dimethoxybenzaldehyde by 20–35 absolute percentage points in overall yield, translating to significant cost-of-goods reduction in multi-kilogram dopamine API campaigns [1]. The hydrochloride salt form further simplifies isolation by precipitation, avoiding chromatographic purification [2].

Dual-Functional Building Block for Diversity-Oriented Synthesis of CNS-Targeted Compound Libraries

The simultaneous presence of a primary amine and an aryl ketone in the target compound enables parallel library synthesis via reductive amination, heterocycle condensation, and carbonyl reduction—three orthogonal diversification vectors from a single intermediate . This contrasts with 3,4-dimethoxyphenethylamine, which supports only amine-directed diversification, requiring additional oxidation steps to introduce the carbonyl functionality [1]. The 3,4-dimethoxy substitution pattern aligns with the pharmacophoric requirements of dopamine D2/D3 receptors, making the compound a strategic starting point for Parkinson's disease and schizophrenia lead generation programs [2].

Quote Request

Request a Quote for 2-(3,4-Dimethoxyphenyl)-2-oxoethan-1-aminium chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.